molecular formula C15H14ClNO4S B5534833 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B5534833
M. Wt: 339.8 g/mol
InChI Key: QIWFKHQOYPHTIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from substituted or unsubstituted aromatic organic acids, through ester and hydrazide formations, to the final compound using reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) under specific conditions. These methods demonstrate the complexity and precision required in organic synthesis processes (Rehman et al., 2013).

Molecular Structure Analysis

Vibrational spectroscopy, including Raman and Fourier-transform infrared spectroscopy, alongside density functional theory (DFT) calculations, have been employed to elucidate the molecular structure of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide and its analogs. These studies reveal the compound's geometric equilibrium, hydrogen bonding characteristics, and the impact of substitutions on molecular stability (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Chemical reactivity and properties have been explored through the synthesis of derivatives and analysis of their interactions with various enzymes and molecular targets. For example, sulfonamide derivatives have been synthesized and tested for their inhibitory effects, demonstrating the potential for targeted chemical modifications to enhance biological activity (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns, have been detailed for similar compounds. These studies utilize X-ray crystallography to describe the molecular conformations and interactions that influence the compound's solid-state behavior, providing a foundation for understanding the physical characteristics of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide and related compounds are influenced by their functional groups and molecular structure. Investigations into their reactivity, such as hydrogenation processes and coupling reactions, reveal the versatility and potential applications of these compounds in synthetic chemistry and drug development (Wang et al., 2018).

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11(18)17(13-5-7-14(21-2)8-6-13)22(19,20)15-9-3-12(16)4-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWFKHQOYPHTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

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